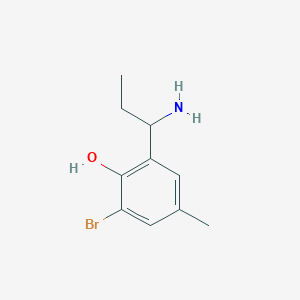

2-(1-Aminopropyl)-6-bromo-4-methylphenol

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-(1-aminopropyl)-6-bromo-4-methylphenol |

InChI |

InChI=1S/C10H14BrNO/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,9,13H,3,12H2,1-2H3 |

InChI Key |

RFCLKYXZEMZWCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)C)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-6-bromo-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the desired position on the phenol ring. Subsequent reactions with propylamine under controlled conditions yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-6-bromo-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydrogenated derivatives of the original compound.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Based on the search results, direct applications of the compound "2-(1-Aminopropyl)-6-bromo-4-methylphenol" are not detailed. However, the search results provide some related information regarding similar compounds and applications in scientific research:

Information on the compound

- This compound is available for purchase from BLD Pharm .

- It has a CAS No: 1337801-22-5 and a molecular weight of 244.13 .

- The molecular formula is C10H14BrNO .

Related Research Areas

- Anticancer Agents: Research indicates that halogenated quinazoline derivatives, particularly those with a bromine atom at the 6-position, can improve anticancer effects . For example, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed significant cytotoxic activity .

- Molecular Docking Studies: These studies are performed to understand the binding sites and interactions of ligands in the active site of targets like EGFR . This is relevant in designing potential therapeutic agents.

Potential areas of application

- Pharmaceuticals: Given the presence of an amine and a phenol group, this compound could potentially serve as an intermediate in the synthesis of various pharmaceuticals .

- Chemical Research: It can be used in activation analysis where elements in minute quantities are identified and measured .

- Material Science: The compound may be useful in the development of materials with specific properties . For example, polyethylene is useful in the textile industry to impart characteristics such as tear strength and abrasion resistance .

- Industrial Applications: It is used in industrial applications such as coatings .

- Academic Research: It can be used for academic writing and historical knowledge .

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, potentially leading to various biological effects. The bromine atom and phenol group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-(1-Aminopropyl)-6-bromo-4-methylphenol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₆BrNO | 258.15 | -NH₂ (aminopropyl), -Br, -CH₃ | Basic amino group enhances reactivity |

| 4-Bromo-2-methoxy-6-(1-phenylbenzimidazolyl)phenol 1 | C₁₉H₁₄BrN₂O₂ | ~393.24 | -OCH₃, -Br, phenylbenzimidazole | Methoxy group (electron-donating), aromatic heterocycle |

| 4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol | C₁₅H₁₄BrNO₂ | 320.18 | -OCH₃, -Br, imino-methylphenyl | Schiff base formation potential |

| Bromopropylate (pesticide) | C₁₇H₁₆Br₂O₃ | 428.02 | Bromophenyl ester, isopropyl group | Lipophilic ester, acaricidal activity |

Key Observations:

Amino Group vs. Methoxy/Ester Groups: The amino group in this compound provides basicity and hydrogen-bonding capacity, which are absent in methoxy- or ester-containing analogs (e.g., bromopropylate). This could enhance interactions with biological targets or polar solvents .

Bromine Substitution: Bromine is a common substituent in bioactive compounds (e.g., bromopropylate’s acaricidal use ).

Molecular Weight and Polarity :

- The target compound (258.15 g/mol) is smaller and likely more polar than derivatives with bulky substituents (e.g., 320.18 g/mol in ). This may influence pharmacokinetic properties like membrane permeability.

Research Findings and Inferred Properties

Solubility and Reactivity:

- The amino group in this compound may improve water solubility compared to methoxy or ester analogs, though this is speculative without direct data.

- The imino group in ’s compound allows for pH-dependent tautomerism, a feature absent in the target compound .

Q & A

Q. Advanced: How can overlapping signals in NMR spectra be resolved for structurally similar analogs?

- 2D NMR Techniques: Employ - COSY and - HSQC to assign overlapping aromatic or alkyl proton signals. For example, NOESY can differentiate between para- and meta-substituted bromine effects on ring protons .

- Dynamic NMR: Use variable-temperature NMR to assess conformational flexibility in the aminopropyl chain, which may cause signal broadening at room temperature .

Basic: What crystallographic tools are suitable for resolving the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Structure Solution: Implement SHELXT for automated space-group determination and initial phase estimation, leveraging its robustness in handling bromine-heavy atoms .

- Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for bromine and methyl groups .

Q. Advanced: How can twinned crystals or disordered solvent molecules be addressed during refinement?

- Twinning: Use the TWIN/BASF commands in SHELXL to model twin domains. For example, if the crystal exhibits pseudo-merohedral twinning, refine twin fractions iteratively .

- Disorder: Apply PART and AFIX commands in SHELXL to model disordered solvent (e.g., methanol) or flexible aminopropyl chains. Use SQUEEZE to omit poorly modeled electron density .

Basic: What synthetic routes are reported for analogous brominated phenolic compounds?

Methodological Answer:

Q. Advanced: How can regioselectivity challenges during bromination be mitigated?

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the phenol to direct bromination to the para position relative to the methyl group .

- Low-Temperature Bromination: Perform reactions at −78°C to kinetically favor desired regiochemistry, as seen in analogs like 2-bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol .

Basic: How should researchers handle contradictory data in spectral vs. crystallographic analyses?

Methodological Answer:

- Cross-Validation: Compare NMR-derived bond lengths/angles with X-ray data. For example, amine protonation states inferred from -NMR chemical shifts should align with hydrogen-bonding patterns in the crystal .

- Error Analysis: Calculate R-factor discrepancies in SHELXL refinements (e.g., R1 > 5% may indicate misassigned hydrogen atoms) .

Q. Advanced: What statistical methods resolve discrepancies between computational and experimental results?

- Hybrid Modeling: Combine DFT-calculated geometries (e.g., Gaussian) with crystallographic data to refine torsion angles. For example, adjust aminopropyl chain conformers to match experimental electron density .

- Cluster Analysis: Apply PCA (Principal Component Analysis) to identify outliers in datasets, such as anomalous bond lengths caused by crystal packing effects .

Basic: What solvents and conditions optimize recrystallization of this compound?

Methodological Answer:

- Solvent Selection: Use ethyl acetate/n-hexane mixtures for slow evaporation, yielding well-formed crystals. Methanol is avoided due to potential esterification with the phenol group .

- Temperature Gradient: Gradual cooling from 60°C to 4°C enhances crystal nucleation, as demonstrated for 4-bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol .

Q. Advanced: How can high-Z (bromine) artifacts be minimized in X-ray data?

- Absorption Correction: Apply SADABS or TWINABS for empirical absorption correction, particularly critical for bromine-containing crystals (μ > 5 mm) .

- Anomalous Dispersion: Utilize bromine’s anomalous scattering (Δf'' = 2.0 e) for phase determination in SAD/MAD experiments .

Basic: What safety protocols are essential when handling brominated phenolic compounds?

Methodological Answer:

Q. Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.